molecular formula C12H16O2 B1356199 5-(4-Methylphenyl)pentanoic acid CAS No. 777-93-5

5-(4-Methylphenyl)pentanoic acid

Cat. No.: B1356199
CAS No.: 777-93-5
M. Wt: 192.25 g/mol
InChI Key: UYONRHRQXUQJJZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pentanoic acid: is an organic compound with the molecular formula C12H16O2. It is a derivative of pentanoic acid, where a 4-methylphenyl group is attached to the fifth carbon of the pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with pentanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry: 5-(4-Methylphenyl)pentanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of aromatic carboxylic acids on cellular processes. It serves as a model compound to investigate the interactions between aromatic acids and biological macromolecules.

Medicine: The compound has potential applications in drug development, particularly in designing molecules with anti-inflammatory or analgesic properties. Its structure can be modified to enhance its pharmacological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic ring and carboxylic acid group play crucial roles in binding to these targets, leading to changes in their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.

Comparison with Similar Compounds

    4-Methylbenzoic acid: Similar aromatic structure but lacks the pentanoic acid chain.

    5-Phenylpentanoic acid: Similar pentanoic acid chain but lacks the methyl group on the aromatic ring.

    4-Methylphenylacetic acid: Similar aromatic structure with a shorter acetic acid chain.

Uniqueness: 5-(4-Methylphenyl)pentanoic acid is unique due to the presence of both the 4-methylphenyl group and the pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it versatile for various applications. The compound’s ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.

Properties

IUPAC Name

5-(4-methylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYONRHRQXUQJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573334
Record name 5-(4-Methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-93-5
Record name 5-(4-Methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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